molecular formula C11H11ClF3NO B13889189 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine

3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine

Cat. No.: B13889189
M. Wt: 265.66 g/mol
InChI Key: SRTWYQFQJCEUOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the trifluoromethyl and chloro groups, which can enhance its binding affinity to target proteins or enzymes. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[4-Chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine is unique due to its azetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11ClF3NO

Molecular Weight

265.66 g/mol

IUPAC Name

3-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]azetidine

InChI

InChI=1S/C11H11ClF3NO/c12-10-2-1-8(3-9(10)11(13,14)15)17-6-7-4-16-5-7/h1-3,7,16H,4-6H2

InChI Key

SRTWYQFQJCEUOX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=CC(=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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